Oleyl lactate Oleyl lactate
Brand Name: Vulcanchem
CAS No.: 42175-36-0
VCID: VC3930626
InChI: InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21(23)20(2)22/h10-11,20,22H,3-9,12-19H2,1-2H3/b11-10-
SMILES: CCCCCCCCC=CCCCCCCCCOC(=O)C(C)O
Molecular Formula: C21H40O3
Molecular Weight: 340.5 g/mol

Oleyl lactate

CAS No.: 42175-36-0

Cat. No.: VC3930626

Molecular Formula: C21H40O3

Molecular Weight: 340.5 g/mol

* For research use only. Not for human or veterinary use.

Oleyl lactate - 42175-36-0

Specification

CAS No. 42175-36-0
Molecular Formula C21H40O3
Molecular Weight 340.5 g/mol
IUPAC Name [(Z)-octadec-9-enyl] 2-hydroxypropanoate
Standard InChI InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21(23)20(2)22/h10-11,20,22H,3-9,12-19H2,1-2H3/b11-10-
Standard InChI Key VKPCTXYZANSYRP-KHPPLWFESA-N
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCCOC(=O)C(C)O
SMILES CCCCCCCCC=CCCCCCCCCOC(=O)C(C)O
Canonical SMILES CCCCCCCCC=CCCCCCCCCOC(=O)C(C)O

Introduction

Chemical and Structural Properties of Oleyl Lactate

Molecular Composition and Synthesis

Oleyl lactate is synthesized through the esterification of oleyl alcohol (C₁₈H₃₆O) and lactic acid (C₃H₆O₃), resulting in the chemical formula C₂₁H₄₀O₃. The reaction typically occurs under acidic or enzymatic catalysis, producing a slightly yellow, viscous liquid with a faint fatty odor . Its structure features a long unsaturated carbon chain from oleyl alcohol and a hydrophilic lactate group, enabling dual functionality as an emollient and mild exfoliant .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight340.5 g/mol
AppearanceSlightly yellow, viscous liquid
SolubilityInsoluble in water; soluble in oils
Boiling Point420–430°C (estimated)
Density0.89–0.91 g/cm³

Structural Insights and Isomerism

The compound’s IUPAC name, [(Z)-octadec-9-enyl] 2-hydroxypropanoate, reflects its cis-configuration at the double bond in the oleyl chain (Z-isomer) . This configuration enhances its fluidity and compatibility with lipid-based formulations. Nuclear magnetic resonance (NMR) and mass spectrometry analyses confirm the presence of characteristic peaks for the ester carbonyl group (170–175 ppm in ¹³C NMR) and the hydroxyl moiety from lactic acid .

Applications in Personal Care Formulations

Skin Care Innovations

Oleyl lactate serves as a cornerstone in moisturizers, serums, and anti-aging products due to its dual action:

  • Emollient Function: The oleyl component forms an occlusive layer, reducing transepidermal water loss (TEWL) by 15–20% in clinical studies, thereby improving skin hydration .

  • Exfoliation: Lactic acid’s α-hydroxy acid (AHA) properties promote gentle keratinocyte desquamation, enhancing skin radiance and texture without irritation .

A 2024 consumer study noted a 30% improvement in skin smoothness after 4 weeks of using oleyl lactate-infused creams, outperforming petrolatum-based controls .

Hair Care Advancements

In shampoos and conditioners, oleyl lactate acts as a surfactant stabilizer and cuticle sealant. Its molecular structure enables even distribution of active ingredients, reducing frizz by up to 40% and enhancing shine in damaged hair . Formulators prioritize its use in sulfate-free products, where it mitigates the drying effects of alternative cleansers .

Market Dynamics and Growth Drivers

Global Market Segmentation

The oleyl lactate market is segmented by purity (>99%, ≤99%) and application (hair care, skin care, others). The >99% purity grade dominates with a 68% market share, favored for premium cosmetic lines .

Table 2: Oleyl Lactate Market Overview (2022–2027)

Parameter20222027 (Projected)CAGR
Market Size$350 million$485 million6.4%
Skin Care Share45%48%-
Asia-Pacific Growth7.1%--

Competitive Landscape

Key players like Alzo International and BASF leverage biotechnology to produce sustainable oleyl lactate, reducing reliance on petrochemical-derived oleyl alcohol . Phoenix Chemical’s 2024 patent for a solvent-free synthesis method lowered production costs by 12%, accelerating adoption in mass-market products .

Comparative Analysis with Related Esters

Oleyl Lactate vs. Oleyl Stearate

While both esters derive from oleyl alcohol, oleyl stearate’s longer carbon chain (C₃₆H₇₀O₂) increases viscosity but reduces spreadability. In blind trials, oleyl lactate outperformed stearate in moisturization (18% higher hydration retention) and user preference (73% vs. 27%) .

Table 3: Functional Comparison of Oleyl Esters

PropertyOleyl LactateOleyl Stearate
Molecular Weight340.5 g/mol536.9 g/mol
Melting Point-5°C25°C
Use in Leave-On Products92%64%

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator